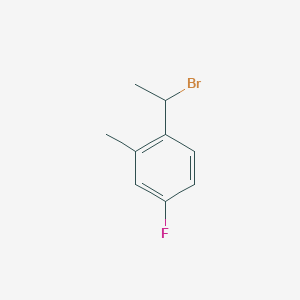
(6-Fluoro-4-(p-tolylamino)quinolin-3-yl)(piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Fluoro-4-(p-tolylamino)quinolin-3-yl)(piperidin-1-yl)methanone, also known as FP-met or Fluoro-Pyrrolidinyl-methanone, is a novel psychoactive substance that has recently gained attention in the scientific community due to its potential applications in research. FP-met is a synthetic compound that belongs to the class of cathinones, which are known for their stimulant properties.
作用機序
(6-Fluoro-4-(p-tolylamino)quinolin-3-yl)(piperidin-1-yl)methanone acts as a reuptake inhibitor of dopamine and serotonin, which means that it prevents these neurotransmitters from being taken back up into the presynaptic neuron after release. This leads to an increase in the levels of dopamine and serotonin in the synaptic cleft, which can result in a stimulant effect.
Biochemical and physiological effects:
The exact biochemical and physiological effects of this compound are not well understood, but it is believed to have a similar mechanism of action to other cathinones. It has been shown to increase locomotor activity and produce a euphoric effect in animal studies.
実験室実験の利点と制限
One advantage of using (6-Fluoro-4-(p-tolylamino)quinolin-3-yl)(piperidin-1-yl)methanone in lab experiments is its high potency, which allows for smaller dosages to be used. However, its stimulant properties can make it difficult to use in certain experiments where a sedative effect is desired. Additionally, the potential for abuse and addiction should be taken into consideration when using this compound in research.
将来の方向性
There are several potential future directions for research on (6-Fluoro-4-(p-tolylamino)quinolin-3-yl)(piperidin-1-yl)methanone. One area of interest is its potential as a treatment for neurological disorders such as Parkinson's disease and depression. Another direction for research is to study the long-term effects of this compound use and its potential for addiction. Finally, further research is needed to fully understand the mechanisms of action of this compound and its effects on the central nervous system.
合成法
The synthesis of (6-Fluoro-4-(p-tolylamino)quinolin-3-yl)(piperidin-1-yl)methanone involves the reaction of 6-fluoro-4-chloroquinoline with p-toluidine to form 6-fluoro-4-(p-tolylamino)quinoline. This intermediate product is then reacted with piperidin-1-yl-methanone to form this compound.
科学的研究の応用
(6-Fluoro-4-(p-tolylamino)quinolin-3-yl)(piperidin-1-yl)methanone has been used in scientific research for its potential applications in studying the central nervous system. It has been shown to interact with the dopamine and serotonin transporters, which are responsible for regulating the levels of these neurotransmitters in the brain. This makes this compound a useful tool for studying the mechanisms of action of these transporters and their role in various neurological disorders.
特性
IUPAC Name |
[6-fluoro-4-(4-methylanilino)quinolin-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O/c1-15-5-8-17(9-6-15)25-21-18-13-16(23)7-10-20(18)24-14-19(21)22(27)26-11-3-2-4-12-26/h5-10,13-14H,2-4,11-12H2,1H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPSLPNRVDRCHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-(4-Chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] butanoate](/img/structure/B2392792.png)



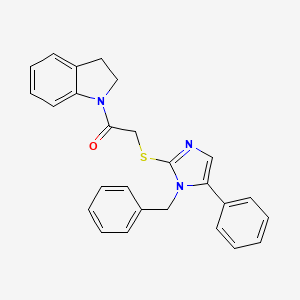
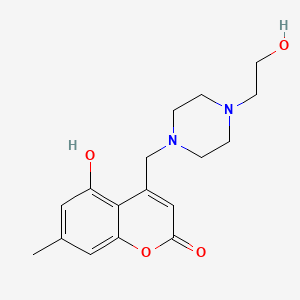

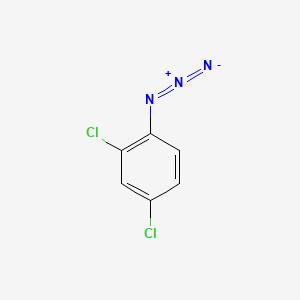
![2-chloro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide](/img/structure/B2392804.png)
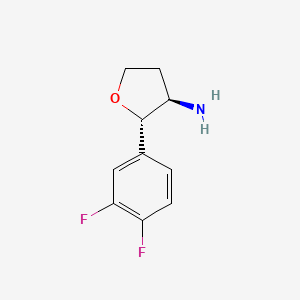
![4-(4-Methylphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]quinazoline](/img/structure/B2392806.png)
